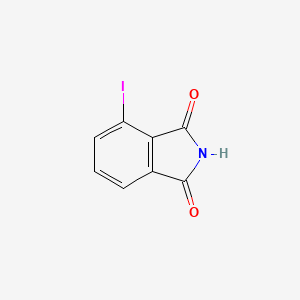

4-iodo-1H-Isoindole-1,3(2H)-dione

Description

Propriétés

IUPAC Name |

4-iodoisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIPRGVTJBZBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H-Isoindole-1,3(2H)-dione typically involves the iodination of isoindole-1,3-dione. One common method is the electrophilic aromatic substitution reaction, where isoindole-1,3-dione is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly oxidizing agents is also a consideration in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

4-iodo-1H-Isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 4-substituted isoindole-1,3-dione derivatives.

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of reduced isoindole derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

4-Iodo-1H-Isoindole-1,3(2H)-dione serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives. For instance, reactions with sodium azide or potassium thiocyanate can yield 4-substituted isoindole derivatives.

- Oxidation and Reduction : This compound can undergo oxidation to form higher oxidation state compounds or reduction to yield reduced isoindole derivatives. Common reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry:

- Anticancer Properties : Preliminary studies suggest that this compound may influence cellular pathways related to cancer progression. Its interactions with specific biomolecules could lead to the development of novel anticancer agents.

- Antimicrobial Activity : Investigations into its antimicrobial properties are ongoing, with the potential for application in developing new antibiotics or antifungal agents.

Material Science

In material science, this compound is explored for its utility in synthesizing new materials with unique properties. Its ability to form halogen bonds due to the iodine atom enhances its interactions in polymer chemistry and nanomaterials.

Mechanistic Studies

The mechanism of action of this compound varies based on its application. In biological contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The iodine atom's electronic properties significantly affect binding affinities and reactivity profiles.

Mécanisme D'action

The mechanism of action of 4-iodo-1H-Isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes. The iodine atom can play a crucial role in these interactions by affecting the compound’s electronic properties and binding affinity.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The substitution pattern on the isoindole-dione scaffold critically impacts molecular weight, lipophilicity (logP), and electronic properties. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Isoindole-dione Derivatives

| Compound | Substituent(s) | Molecular Weight (g/mol) | logP (Predicted) | Key Structural Features |

|---|---|---|---|---|

| 4-Iodo-1H-isoindole-1,3(2H)-dione | Iodo (C4) | 273.05* | ~2.5 | Bulky, electron-withdrawing, hydrophobic |

| 4-Methoxy-1H-isoindole-1,3(2H)-dione | Methoxy (C4) | 176.17 | ~0.8 | Electron-donating, polar |

| 5-Amino-1H-isoindole-1,3(2H)-dione | Amino (C5) | 162.15 | ~0.2 | Electron-donating, basic (pKa ~9.5) |

| 4-Nitro-2-octyl-1H-isoindole-1,3(2H)-dione | Nitro (C4), Octyl (N2) | 306.31 | ~4.2 | Strongly electron-withdrawing, lipophilic |

| 4-Hydroxy-2-methyl-1H-isoindole-1,3(2H)-dione | Hydroxy (C4), Methyl (N2) | 179.17 | ~1.1 | Polar, hydrogen-bonding capability |

*Calculated based on formula C₈H₄INO₂.

Key Observations :

- Iodo vs. Methoxy : The iodine atom increases molecular weight by ~55% compared to methoxy, enhancing hydrophobicity (higher logP), which may improve blood-brain barrier (BBB) permeability .

- Iodo vs. Amino: The amino group’s polarity and basicity contrast with iodine’s hydrophobicity, affecting solubility and target selectivity.

Antioxidant Activity

- Thiophene-containing derivatives : Exhibit superior antioxidant activity compared to unsubstituted phthalimides, attributed to radical scavenging by the thiophene moiety .

- 4-Methoxy derivatives : Moderate antioxidant activity, with enhanced CNS permeability due to balanced logP values .

Enzyme and Receptor Interactions

- The iodine atom’s size may sterically hinder or enhance binding depending on the active site .

- PDE10A and Serotonin Receptors : 4-Methoxy derivatives demonstrate dual affinity for PDE10A (Ki = 12 nM) and 5-HT1A/7 receptors, making them candidates for antipsychotic therapies .

Electrochemical Properties

- Amino-substituted derivatives: Exhibit quasi-reversible reduction processes (E₁/2 = -1.2 V vs. SCE), forming stable radical anions. Iodo derivatives may show similar redox behavior due to electron-withdrawing effects .

Pharmacokinetics and Toxicity

Activité Biologique

4-Iodo-1H-Isoindole-1,3(2H)-dione, a derivative of isoindole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, particularly focusing on its anti-inflammatory and cytotoxic effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by an isoindole backbone with an iodine substituent at the 4-position. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions, yielding derivatives that can be further modified for enhanced biological activity.

1. Cyclooxygenase Inhibition

Research has demonstrated that derivatives of isoindole-1,3(2H)-dione exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2. In a study involving multiple derivatives, several compounds showed greater inhibition of COX-2 compared to the reference drug meloxicam. Specifically, two compounds exhibited a COX-2/COX-1 affinity ratio superior to that of meloxicam, indicating a potential for selective anti-inflammatory activity .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Meloxicam | 50 | 75 | 1.5 |

| Compound A | 60 | 80 | 1.33 |

| Compound B | 70 | 90 | 1.29 |

2. Antioxidant Properties

The antioxidant capabilities of this compound derivatives have been evaluated through various assays measuring their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The results indicate that these compounds can effectively reduce oxidative stress markers in vitro .

3. Cytotoxicity

In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines have shown promising results. Notably, these compounds exhibited low cytotoxicity across various concentrations (10–90 µM), suggesting a favorable safety profile while maintaining therapeutic efficacy against specific cancer types .

Case Study 1: In Vivo Antinociceptive Activity

A study investigated the antinociceptive effects of several isoindole derivatives in murine models. The results indicated that compounds derived from this compound significantly reduced pain responses in both peripheral and central pain models. These findings suggest potential applications in pain management therapies .

Case Study 2: Molecular Docking Studies

Molecular docking analyses have provided insights into the binding interactions of these compounds with COX enzymes. The studies revealed that the presence of an aromatic moiety enhances binding affinity and selectivity towards COX-2, which is crucial for developing targeted anti-inflammatory drugs .

Q & A

Q. What are the optimized synthetic routes for 4-iodo-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

A common method involves refluxing precursor compounds in ethanol with stoichiometric control. For example, a fluorinated derivative was synthesized by refluxing 2-hydroxy-1H-isoindole-1,3(2H)-dione with 1-(2,4-difluorophenyl)methanamine in ethanol for 1 hour, yielding 72% after slow evaporation . Key parameters include:

| Parameter | Example Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | High solubility |

| Temperature | Reflux (~78°C) | Accelerates kinetics |

| Reaction Time | 1 hour | Minimizes side reactions |

| Stoichiometry | 1:1 molar ratio | Prevents excess reagent waste |

Alternative routes may use microwave-assisted synthesis or catalyst systems to reduce time and improve regioselectivity.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for fluorinated analogs .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N at ~1300 cm⁻¹) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR distinguish substituent positions, with iodine’s electronegativity causing distinct deshielding effects.

- Mass Spectrometry : Validates molecular weight (e.g., NIST data for similar compounds: C8H6N2O2, MW 162.1454 ).

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Storage : Room temperature in airtight containers, away from reductants .

- Waste Disposal : Segregate halogenated waste per EPA guidelines.

Advanced Research Questions

Q. How can functionalization strategies enhance the bioactivity of this compound derivatives?

- PEGylation : Introducing polyethyleneglycol (PEG) chains improves solubility and pharmacokinetics. For example, thalidomide-PEG5-NH2 derivatives show enhanced bioavailability .

- Heterocyclic Substitution : Adding piperidinyl or acridinyl groups (e.g., 2-[7-[(1,2,3,4-tetrahydro-9-acridinyl)amino]heptyl]- derivatives) modulates DNA intercalation properties .

- Click Chemistry : Azide-alkyne cycloaddition enables rapid diversification of the isoindole core .

Q. How should researchers address contradictory spectral data in synthesized derivatives?

- Cross-Validation : Compare NMR, IR, and mass spectra with computational predictions (e.g., NIST InChIKey databases ).

- Crystallographic Refinement : Adjust H-atom positions via difference maps, as done for fluorinated analogs .

- Batch Analysis : Replicate syntheses under controlled conditions to isolate variables (e.g., solvent purity, humidity).

Q. What role does computational modeling play in optimizing this compound applications?

- Molecular Docking : Predict binding affinity to targets like kinases or proteasomes using InChIKey-derived 3D structures .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substituent design for redox-active applications.

- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Q. How can factorial design improve experimental workflows for derivative synthesis?

A 2³ factorial design evaluates three variables (e.g., temperature, solvent, catalyst) at two levels:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 70°C | 110°C |

| Solvent | Ethanol | DMF |

| Catalyst | None | Pd/C (5 mol%) |

Analyzing interactions identifies optimal conditions while minimizing trials. For example, high-temperature DMF with Pd/C may maximize yield but require post-synthesis purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.